molecular formula C17H17NO3S B2820044 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine CAS No. 1223871-61-1

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B2820044
CAS No.: 1223871-61-1
M. Wt: 315.39
InChI Key: HWAURHCTXVSIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine is a benzoxazine derivative characterized by a sulfonyl group linked to a 4-methylphenyl-substituted ethenyl moiety. This compound is synthesized via palladium-catalyzed C-H arylation reactions, achieving a high yield of 90% under optimized conditions (1,4-dioxane solvent, Cs₂CO₃, Xantphos, Pd₂(dba)₃, N₂ atmosphere) .

Properties

IUPAC Name

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-14-6-8-15(9-7-14)10-13-22(19,20)18-11-12-21-17-5-3-2-4-16(17)18/h2-10,13H,11-12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAURHCTXVSIRN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of o-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Styrene Moiety Addition: The styrene moiety is added through a Heck reaction, where the benzoxazine derivative is reacted with 4-methylstyrene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Heck reaction using more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the styrene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Epoxides and Diols: From oxidation reactions.

    Sulfides and Thiols: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, offering possibilities for developing new therapeutic agents, particularly in oncology and anti-inflammatory treatments.

Industry

In the industrial sector, this compound can be used in the production of advanced polymers and resins. Its benzoxazine ring structure contributes to the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the benzoxazine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzoxazine Derivatives

Compound A : 4-(2,3-Dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl Methyl Ether (CAS 861211-09-8)
  • Structure : Benzoxazine core with a methoxy-substituted phenylsulfonyl group.
  • Molecular Formula: C₁₅H₁₅NO₄S (Molar Mass: 305.35 g/mol) .
  • The absence of an ethenyl moiety reduces π-π stacking interactions, which may alter binding affinity in biological systems.
Compound B : 4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS 35017-57-3)
  • Structure : Benzoxazine core with a carboxamide side chain and 4-methylphenylsulfonyl group.
  • Comparison :
    • The carboxamide in Compound B may improve bioavailability compared to the ethenylsulfonyl group in the target compound.
    • Steric hindrance from the phenylethyl group could reduce membrane permeability relative to the target compound’s simpler substituent.

Heterocyclic Analogues with Sulfonyl Groups

Compound C : Cyclazosin Derivatives (e.g., Cyclodoxazosin)
  • Structure : Quinazoline core with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl substituent .
  • Functional Insight : Replacement of a 2-furoyl group with a benzodioxine moiety enhanced anti-proliferative activity in prostate cancer cells.
  • Comparison :
    • The benzoxazine core in the target compound lacks the fused quinazoline system of cyclazosin, suggesting divergent biological targets.
    • The ethenylsulfonyl group may confer distinct electronic effects compared to benzodioxine carbonyl groups.

Biological Activity

The compound 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine is a synthetic derivative of benzoxazine, a class of compounds known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO3SC_{18}H_{19}NO_3S, with a molecular weight of approximately 341.42 g/mol. The structure features a sulfonyl group attached to a benzoxazine ring, which contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including the compound . The following sections detail specific findings related to its biological activity.

Anticancer Activity

  • In Vitro Studies :
    • A study evaluating various benzoxazine derivatives found that the compound exhibited significant cytotoxicity against multiple cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The IC50 values ranged from 7.84 µM to 16.2 µM , indicating potent anticancer activity .
    • The mechanism of action appears to involve apoptosis induction and the elevation of reactive oxygen species (ROS), which can lead to cancer cell death .
  • Case Studies :
    • In vivo experiments demonstrated that benzoxazine compounds could reduce tumor weight significantly compared to control groups. For instance, compounds similar to this compound were shown to decrease tumor incidence rates in animal models .

The anticancer activity of this compound is hypothesized to be mediated through several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress in cancer cells, contributing to cell cycle arrest and apoptosis .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known anticancer agents was conducted:

Compound NameIC50 (µM)Cancer Cell LinesMechanism
This compound7.84 - 16.2PC-3, MDA-MB-231, MIA PaCa-2Apoptosis induction via ROS
Genistein10 - 20VariousEstrogen receptor modulation
Curcumin5 - 15MultipleNF-kB inhibition

Q & A

Basic: What are common synthetic routes for preparing 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine?

The synthesis typically involves multi-step procedures, including:

  • Formation of the benzoxazine core via cyclization of precursors such as 2-aminophenols and carbonyl compounds under acidic or thermal conditions .
  • Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride derivatives. For example, reacting the benzoxazine intermediate with 4-methylstyrenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include solvent polarity (e.g., hexane/ethyl acetate gradients) and monitoring via TLC or HPLC .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodologies include:

  • Spectroscopic analysis :
    • FTIR to confirm functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, benzoxazine C-O-C at ~1250 cm⁻¹) .
    • ¹H/¹³C NMR to verify stereochemistry (e.g., (E)-ethenyl protons as doublets with coupling constants ~16 Hz) and substituent positions .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .

Advanced: How do reaction solvent choices (e.g., ethanol vs. toluene) impact polymerization efficiency in benzoxazine derivatives?

  • Eco-friendly solvents like ethanol reduce toxicity but may require longer reaction times. For example, solventless conditions or ethanol-based systems lower the polymerization temperature by ~20–30°C compared to toluene, as shown in DSC studies .
  • Thermal stability : TGA reveals that ethanol-synthesized polybenzoxazines retain higher char yields (~40–50% at 800°C) due to reduced side reactions .

Advanced: How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be reconciled for benzoxazine derivatives?

  • Dose-dependent assays : Evaluate compound concentration thresholds using cell viability assays (e.g., MTT on human fibroblasts). For instance, low concentrations (≤10 µM) may show antioxidant effects (e.g., DPPH scavenging), while higher doses (>50 µM) induce cytotoxicity .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing sulfonyl groups vs. electron-donating methyl groups) on redox potential via cyclic voltammetry .

Basic: What biological assays are suitable for evaluating this compound’s bioactivity?

  • Antioxidant activity :
    • DPPH radical scavenging (IC₅₀ values ≤20 µM indicate potency) .
    • Intracellular ROS inhibition in fibroblasts, measured via fluorescence probes (e.g., DCFH-DA) .
  • Anti-inflammatory potential : NF-κB inhibition assays using luciferase reporter cells .

Advanced: What computational methods support structure-activity relationship (SAR) studies for benzoxazine derivatives?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate HOMO-LUMO gaps with antioxidant efficacy .
  • Molecular docking : Simulate interactions with targets like COX-2 or NADPH oxidase using AutoDock Vina .

Basic: How is thermal stability assessed for polybenzoxazine materials derived from this compound?

  • Differential scanning calorimetry (DSC) : Determines polymerization exotherms (Tₚ ~200–250°C) and glass transition temperatures (Tg ~150–180°C) .
  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (Td₅% ~300–350°C) and char yield under nitrogen .

Advanced: What strategies mitigate regioselectivity challenges during sulfonylation?

  • Protecting groups : Temporarily block reactive sites (e.g., benzoxazine N-H) with Boc or Fmoc groups before sulfonylation .
  • Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for stereocontrolled ethenyl-sulfonyl integration .

Basic: What analytical techniques quantify purity and stability during storage?

  • HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water mobile phase) .
  • Stability studies : Accelerated aging (40°C/75% RH for 6 months) with periodic NMR/FTIR checks for degradation .

Advanced: How do hybrid benzoxazine-catechol derivatives enhance biological performance?

  • Synergistic effects : Catechol moieties improve free radical scavenging (e.g., EC₅₀ ~5 µM in DPPH) while benzoxazine enhances membrane permeability .
  • Gene expression modulation : Upregulation of hsf-1 and glutathione (GSH) synthesis in fibroblasts, validated via qPCR and ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.